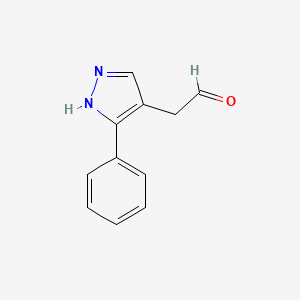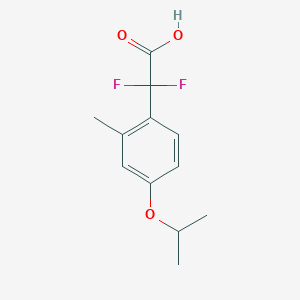![molecular formula C13H19NO B1475086 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 260250-05-3](/img/structure/B1475086.png)
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Descripción general
Descripción
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is the PEX14-PEX5 protein-protein interface . This interface is part of the peroxisomal import matrix (PEX) proteins, which are crucial for the functioning of cells . In particular, inhibitors of this interface have been shown to disrupt essential cell processes in trypanosomes, leading to cell death .
Mode of Action
This compound interacts with its target, the PEX14-PEX5 protein-protein interface, by binding to PEX14 . This binding disrupts the protein import into the glycosomes, indicating that the PEX14-PEX5 protein-protein interface was successfully disrupted .
Biochemical Pathways
The disruption of the PEX14-PEX5 protein-protein interface affects the biochemical pathways related to the functioning of trypanosomes
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.96 , suggesting that it may have good permeability across biological membranes.
Result of Action
The result of the action of this compound is the disruption of essential cell processes in trypanosomes, leading to cell death . This is achieved through the disruption of the PEX14-PEX5 protein-protein interface, which affects protein import into the glycosomes .
Análisis Bioquímico
Biochemical Properties
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with peroxisomal import matrix proteins, specifically the PEX14-PEX5 protein-protein interface . This interaction disrupts essential cellular processes in trypanosomes, leading to cell death. The compound’s ability to bind to PEX14 in solution has been confirmed through NMR measurements . Additionally, immunofluorescent microscopy indicates that this compound disrupts protein import into glycosomes .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In trypanosomes, it disrupts essential cellular functions by inhibiting the PEX14-PEX5 interaction, leading to cell death . This compound influences cell signaling pathways and gene expression, particularly those involved in protein import and cellular metabolism. The disruption of protein import into glycosomes is a critical cellular effect of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It specifically targets the PEX14-PEX5 protein-protein interface, disrupting the import of proteins into glycosomes . This inhibition leads to the accumulation of unimported proteins in the cytosol, ultimately causing cell death in trypanosomes. The compound’s binding to PEX14 has been confirmed through NMR measurements, and its effects on protein import have been visualized using immunofluorescent microscopy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained disruption of protein import and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits the PEX14-PEX5 interaction, leading to cell death in trypanosomes . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular toxicity . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to protein import and cellular metabolism. The compound interacts with enzymes and cofactors involved in the PEX14-PEX5 protein-protein interface, disrupting the normal metabolic flux . This disruption leads to the accumulation of unimported proteins in the cytosol and subsequent cellular dysfunction .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported into cells and interacts with specific transporters and binding proteins . Its localization and accumulation within cells influence its efficacy and potential off-target effects . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on protein import and cellular metabolism . Targeting signals and post-translational modifications may influence the localization of this compound, affecting its overall efficacy .
Propiedades
IUPAC Name |
2-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-3-7-12-10-14-9-11-6-4-5-8-13(11)15-12/h4-6,8,12,14H,2-3,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVWANLGIYZTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


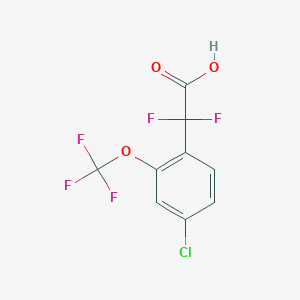
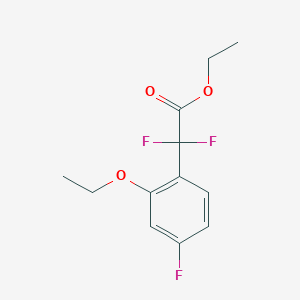
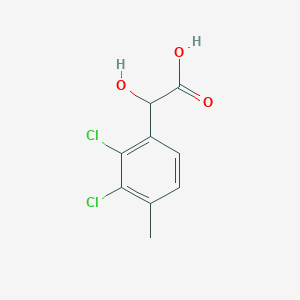
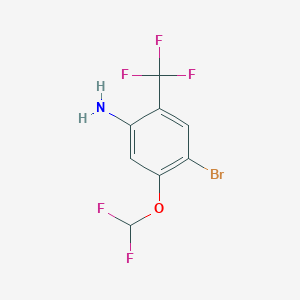

amino]propan-1-ol](/img/structure/B1475013.png)
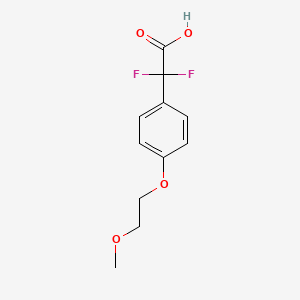
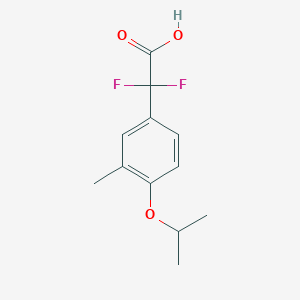

![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475017.png)
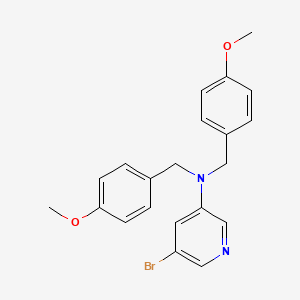
![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475020.png)
